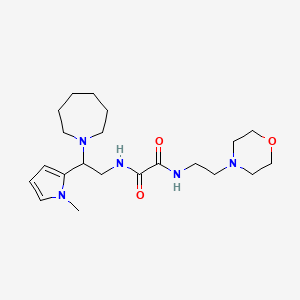
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . This compound is characterized by the presence of a hydroxycyclobutyl group attached to an isoquinoline-1-carboxamide moiety. It is a solid at room temperature and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 2-hydroxycyclobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of substituted amide derivatives.
科学的研究の応用
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-migratory effects.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with inflammation and cell migration.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and suppress cell migration .
類似化合物との比較
Similar Compounds
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: Exhibits potent anti-inflammatory effects through inhibition of the NF-κB pathway.
Isoquinoline-1-carboxamide derivatives: Various derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and anti-migratory effects.
Uniqueness
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other isoquinoline-1-carboxamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-5-11(12)16-14(18)13-10-4-2-1-3-9(10)7-8-15-13/h1-4,7-8,11-12,17H,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHXHVWDGYSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)


![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2574229.png)

![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2574232.png)
![N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2574235.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)
